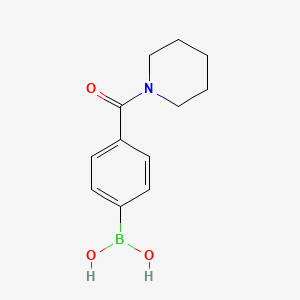

4-(Piperidine-1-carbonyl)phenylboronic acid

Description

BenchChem offers high-quality 4-(Piperidine-1-carbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidine-1-carbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7,16-17H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXUKRSBJVVKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378558 | |

| Record name | 4-(Piperidine-1-carbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389621-83-4 | |

| Record name | B-[4-(1-Piperidinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389621-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Piperidine-1-carbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidine-1-carbonyl)phenylboronic acid is a synthetic organic compound featuring a phenylboronic acid moiety coupled to a piperidine ring via a carbonyl linker. This structure positions it as a molecule of interest within medicinal chemistry and drug discovery, leveraging the established roles of both boronic acids as enzyme inhibitors and the piperidine scaffold as a common pharmacophore. Despite its potential, publicly available research detailing the specific biological activity, comprehensive physicochemical properties, and detailed experimental protocols for 4-(Piperidine-1-carbonyl)phenylboronic acid is notably scarce. This guide synthesizes the available information and provides a foundational understanding of the compound based on data from chemical suppliers and the known properties of its constituent chemical motifs.

Physicochemical Properties

Detailed experimental data for 4-(Piperidine-1-carbonyl)phenylboronic acid, such as a definitive melting point, boiling point, and solubility, are not consistently reported in publicly accessible scientific literature or databases. The information available is primarily sourced from chemical suppliers and computational predictions.

Table 1: Physicochemical Data for 4-(Piperidine-1-carbonyl)phenylboronic acid and a Related Derivative

| Property | 4-(Piperidine-1-carbonyl)phenylboronic acid | 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester |

| Molecular Formula | C₁₂H₁₆BNO₃[1] | C₁₈H₂₆BNO₃ |

| Molecular Weight | 233.07 g/mol | 315.21 g/mol |

| CAS Number | 389621-83-4[1] | Not explicitly available |

| Appearance | Not specified | Not specified |

| Melting Point | Not available | 137-141 °C |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| Synonyms | 4-(Piperidine-1-carbonyl)benzeneboronic acid, (4-(Piperidin-1-ylcarbonyl)phenyl)boronic acid[1] | 4-(Piperidine)carboxamidophenylboronic acid, pinacol ester |

Synthesis and Methodologies

A specific, detailed, and peer-reviewed synthesis protocol for 4-(Piperidine-1-carbonyl)phenylboronic acid has not been identified in the performed searches. However, the synthesis of analogous structures suggests a general synthetic route.

General Proposed Synthesis Workflow

The synthesis would likely involve the coupling of a protected 4-bromobenzoyl chloride or a similar activated carboxylic acid derivative with piperidine, followed by a borylation reaction. A plausible, though unverified, synthetic workflow is proposed below.

Experimental Considerations (Hypothetical)

-

Amide Formation: The reaction of 4-bromobenzoyl chloride with piperidine would likely be carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. The reaction is typically performed at room temperature.

-

Borylation: The subsequent Miyaura borylation of the aryl bromide would involve a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron, and a base like potassium acetate in an appropriate solvent (e.g., dioxane or DMSO). This reaction is generally heated to ensure completion.

-

Purification: Purification at each step would likely involve standard techniques such as extraction, chromatography (e.g., silica gel column chromatography), and recrystallization.

Biological and Pharmacological Profile

There is a significant absence of published literature detailing the specific biological activities of 4-(Piperidine-1-carbonyl)phenylboronic acid. While the individual components of the molecule—the piperidine ring and the phenylboronic acid group—are of considerable interest in pharmacology, no studies have been found that evaluate this specific combination.

Potential as an Enzyme Inhibitor

Boronic acids are well-established as reversible inhibitors of serine proteases, where the boron atom forms a covalent, yet reversible, bond with the catalytic serine residue. This interaction mimics the transition state of substrate hydrolysis.

References

An In-depth Technical Guide to 4-(Piperidine-1-carbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidine-1-carbonyl)phenylboronic acid is a synthetic organic compound that belongs to the broad class of phenylboronic acids. This class of molecules has garnered significant interest in medicinal chemistry and drug discovery due to the unique chemical properties of the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and inhibitors for various biological targets, particularly enzymes such as serine proteases and kinases. The incorporation of a piperidine-1-carbonyl group introduces a distinct structural and physicochemical profile, potentially influencing its solubility, cell permeability, and interaction with biological macromolecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-(Piperidine-1-carbonyl)phenylboronic acid, with a focus on its relevance to drug development.

Chemical Structure and Properties

The chemical identity and fundamental properties of 4-(Piperidine-1-carbonyl)phenylboronic acid are summarized in the table below.

| Property | Value |

| IUPAC Name | (4-(piperidine-1-carbonyl)phenyl)boronic acid |

| CAS Number | 389621-83-4[1][2] |

| Molecular Formula | C₁₂H₁₆BNO₃[1][2] |

| Molecular Weight | 233.07 g/mol |

| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)N2CCCCC2)(O)O |

| InChI Key | YANLKGUBGFJGJK-UHFFFAOYSA-N |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 4-(Piperidine-1-carbonyl)phenylboronic acid.

Experimental Protocol (Hypothetical)

Materials:

-

4-Carboxyphenylboronic acid

-

Piperidine

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) or EDC (1.2 eq) and HOBt (1.2 eq).

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 10 minutes at room temperature.

-

Add piperidine (1.1 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-(Piperidine-1-carbonyl)phenylboronic acid.

Note: This is a generalized, hypothetical protocol and would require optimization for actual laboratory synthesis.

Potential Applications in Drug Discovery

While specific biological activity data for 4-(Piperidine-1-carbonyl)phenylboronic acid is not publicly available, its structural features suggest potential applications in several areas of drug discovery.

As an Enzyme Inhibitor

Boronic acids are well-established as inhibitors of various enzymes, particularly serine proteases and kinases. The boronic acid moiety can form a covalent, yet reversible, bond with the hydroxyl group of a catalytic serine residue or interact with the active site of kinases. The piperidine-1-carbonylphenyl portion of the molecule would serve to occupy adjacent binding pockets, thereby influencing the compound's potency and selectivity.

Given the prevalence of kinases as therapeutic targets in oncology, a hypothetical interaction with a generic kinase signaling pathway is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

In Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. 4-(Piperidine-1-carbonyl)phenylboronic acid can serve as a building block in the synthesis of more complex molecules, including libraries of compounds for high-throughput screening in drug discovery programs.

Quantitative Data

As of the latest literature review, no specific quantitative biological data, such as IC₅₀ values or enzyme inhibition constants, for 4-(Piperidine-1-carbonyl)phenylboronic acid has been published in the public domain. Researchers interested in the biological activity of this compound would need to perform their own in vitro and in vivo studies.

Conclusion

4-(Piperidine-1-carbonyl)phenylboronic acid is a chemical entity with potential utility in drug discovery and organic synthesis. Its structure combines the reactive boronic acid moiety with a piperidine-containing scaffold, suggesting possible roles as an enzyme inhibitor or a synthetic building block. However, the lack of publicly available biological and detailed synthetic data highlights a gap in the current scientific literature. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in the development of novel therapeutics. Professionals in the field are encouraged to consider this molecule as a candidate for screening in relevant biological assays.

References

An In-depth Technical Guide to 4-(1-Piperidinylcarbonyl)benzeneboronic Acid (CAS 389621-83-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Piperidinylcarbonyl)benzeneboronic acid, identified by CAS number 389621-83-4, is a synthetically versatile organoboron compound. It belongs to the class of phenylboronic acids, which are widely recognized for their utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the known properties and primary applications of this compound, with a focus on its role as a building block in the synthesis of complex organic molecules relevant to materials science and drug discovery.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 389621-83-4 | N/A |

| Chemical Name | 4-(1-Piperidinylcarbonyl)benzeneboronic acid | N/A |

| Molecular Formula | C₁₂H₁₆BNO₃ | N/A |

| Molecular Weight | 233.07 g/mol | N/A |

| Melting Point | Not explicitly reported. Similar compounds like 4-(1-Pyrrolidinylcarbonyl)benzeneboronic acid have a melting point in the range of 136-140 °C. Phenylboronic acid has a melting point of 216-219 °C. | [1] |

| Boiling Point | Data not available. Phenylboronic acids generally decompose at high temperatures. | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and poorly soluble in nonpolar solvents like hexanes. | General knowledge on phenylboronic acids |

| pKa | Not explicitly reported. The pKa of phenylboronic acid is approximately 8.8. The presence of the electron-withdrawing amide group at the para position is expected to slightly decrease the pKa, making it a slightly stronger Lewis acid. | General knowledge on substituted phenylboronic acids |

Primary Application: Suzuki-Miyaura Cross-Coupling Reactions

The principal utility of 4-(1-Piperidinylcarbonyl)benzeneboronic acid lies in its function as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems. The piperidine-amide moiety can be incorporated into larger molecules to modulate properties such as solubility, polarity, and biological activity.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involving 4-(1-Piperidinylcarbonyl)benzeneboronic acid can be generalized as follows:

Experimental Protocol: Synthesis of a Biaryl Compound

The following is a representative, generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with 4-(1-Piperidinylcarbonyl)benzeneboronic acid. Researchers should optimize conditions for their specific substrates.

Materials:

-

4-(1-Piperidinylcarbonyl)benzeneboronic acid (1.1 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture such as Toluene/Ethanol/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 4-(1-Piperidinylcarbonyl)benzeneboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent(s) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Biological Activity and Relevance in Drug Discovery

While 4-(1-Piperidinylcarbonyl)benzeneboronic acid is primarily utilized as a synthetic intermediate, its structural motifs—the phenylboronic acid and the piperidine-amide—are prevalent in molecules with significant biological activities.

Phenylboronic Acid Moiety

Phenylboronic acids and their derivatives have garnered attention for their diverse biological activities.[2] They are known to interact with diols, a property that has been exploited for various biomedical applications.

-

Enzyme Inhibition: Boronic acids can act as inhibitors of various enzymes, particularly serine proteases.[2]

-

Targeted Drug Delivery: The ability of phenylboronic acids to form reversible covalent bonds with sialic acids, which are often overexpressed on the surface of cancer cells, makes them attractive for targeted cancer therapy.[2]

-

Antimicrobial Activity: Some phenylboronic acid derivatives have demonstrated antibacterial and antibiofilm properties.[3]

Piperidine-Amide Moiety

The piperidine ring is a common scaffold in a vast number of pharmaceuticals and biologically active compounds.[4][5] Its presence can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).[6]

-

Pharmacological Scaffolding: Piperidine derivatives are found in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and central nervous system-acting agents.[4][7]

-

Modulation of Physicochemical Properties: The piperidine-amide group can be used to fine-tune the solubility, lipophilicity, and hydrogen bonding capacity of a lead compound in drug discovery programs.

It is important to note that while these general activities are associated with the constituent moieties of 4-(1-Piperidinylcarbonyl)benzeneboronic acid, specific biological studies on this particular compound have not been identified in the public literature. Its primary role remains that of a versatile building block for the synthesis of more complex, biologically active molecules.

Conclusion

4-(1-Piperidinylcarbonyl)benzeneboronic acid (CAS 389621-83-4) is a valuable synthetic intermediate, primarily employed in Suzuki-Miyaura cross-coupling reactions. Its utility lies in the ability to introduce a phenyl-piperidine-amide functionality into a variety of organic molecules. While direct biological data for this compound is scarce, the known pharmacological importance of its constituent moieties suggests its potential as a building block in the design and synthesis of novel therapeutic agents and functional materials. The experimental protocols and conceptual diagrams provided in this guide are intended to support researchers in the effective application of this versatile chemical tool.

References

- 1. 4-(1-Pyrrolidinylcarbonyl)benzeneboronic acid, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 389621-81-2 Cas No. | 4-[(Pyrrolidin-1-yl)carbonyl]benzeneboronic acid | Apollo [store.apolloscientific.co.uk]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Piperidine-Containing Boronic Acids: A Technical Guide to Their Biological Activity

For Immediate Release

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs has given rise to novel therapeutic candidates with enhanced potency and selectivity. This technical guide delves into the burgeoning field of piperidine-containing boronic acids, a class of compounds demonstrating significant promise across various therapeutic areas, including oncology and infectious diseases. By leveraging the favorable pharmacokinetic properties of the piperidine scaffold and the unique enzyme-inhibiting capabilities of the boronic acid warhead, these hybrid molecules offer a powerful platform for developing next-generation therapeutics.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs, where it often imparts desirable properties such as improved solubility, metabolic stability, and central nervous system penetration.[1] Concurrently, the discovery of bortezomib, a boronic acid-based proteasome inhibitor, has catalyzed immense interest in organoboron compounds as potent and often reversible inhibitors of key enzymatic targets.[2][3] The boronic acid moiety acts as a transition-state analog, forming a stable, reversible covalent bond with catalytic serine or threonine residues in enzyme active sites, a mechanism central to its therapeutic effect.[4][5]

This guide provides an in-depth analysis of the biological activities of piperidine-containing boronic acids, with a focus on their anticancer and antimicrobial properties. It summarizes key quantitative data, details the experimental methodologies used for their evaluation, and visualizes the underlying molecular pathways and experimental workflows.

Section 1: Anticancer Activity

The conjugation of a piperidine-containing structure, such as the natural alkaloid piperine, with a dipeptidyl boronic acid creates hybrid molecules with potent cytotoxic effects against various cancer cell lines. These compounds are designed to target the ubiquitin-proteasome system, a critical pathway for protein degradation that is often dysregulated in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of novel piperine-dipeptidyl boronic acid analogs has been quantified using cell viability assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are presented below.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |

| Compound 1 (Piperine-dipeptidyl boronic acid) | HeLa | Cervical Cancer | 15.2 ± 0.8 |

| MCF-7 | Breast Cancer | 21.4 ± 1.1 | |

| MIA PaCa-2 | Pancreatic Cancer | 3.1 ± 0.3 | |

| Compound 2 (Tetrahydro piperine analog) | HeLa | Cervical Cancer | 29.3 ± 1.5 |

| MCF-7 | Breast Cancer | 35.6 ± 1.9 | |

| MIA PaCa-2 | Pancreatic Cancer | 13.5 ± 0.7 | |

| Compound 3 (Tetrabromo piperine analog) | HeLa | Cervical Cancer | 38.1 ± 2.1 |

| MCF-7 | Breast Cancer | 41.2 ± 2.5 | |

| MIA PaCa-2 | Pancreatic Cancer | 24.2 ± 1.4 | |

| Data sourced from Venugopal DVR, et al., 2014. |

Notably, the unmodified piperine-dipeptidyl boronic acid (Compound 1) demonstrated the most potent activity, particularly against the MIA PaCa-2 pancreatic cancer cell line. Hydrogenation or bromination of the piperine backbone (Compounds 2 and 3) resulted in reduced cytotoxic activity.

Mechanism of Action: Proteasome Inhibition and NF-κB Pathway

Dipeptidyl boronic acids are potent inhibitors of the 20S proteasome, a multi-catalytic enzyme complex responsible for degrading ubiquitinated proteins.[6][7] The boronic acid moiety forms a reversible covalent bond with the catalytic N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the proteasome.[8] This inhibition blocks the degradation of key cellular proteins, including the inhibitor of NF-κB (IκBα).[5][9]

Under normal conditions, IκBα sequesters the NF-κB transcription factor in the cytoplasm. When the proteasome is inhibited, IκBα is not degraded, preventing NF-κB from translocating to the nucleus.[10] This blockade of NF-κB activation halts the transcription of genes involved in cell proliferation, survival, and angiogenesis, ultimately leading to apoptosis in cancer cells.[9]

References

- 1. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Potential Derivatives of 4-(Piperidine-1-carbonyl)phenylboronic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(Piperidine-1-carbonyl)phenylboronic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide explores the potential for generating a diverse library of derivatives from this core structure, focusing on synthetic strategies, potential biological targets, and structure-activity relationship (SAR) insights. The unique combination of a piperidine ring, a benzamide linker, and a boronic acid warhead offers a versatile platform for targeting a range of enzymes and receptors implicated in various disease states. This document provides a roadmap for researchers to unlock the therapeutic potential of this compound class.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 4-(Piperidine-1-carbonyl)phenylboronic acid molecule combines three key pharmacophoric elements that are prevalent in numerous approved drugs and clinical candidates. The piperidine moiety is a common feature in centrally active agents and provides a handle for modulating physicochemical properties such as solubility and lipophilicity. The benzamide linkage offers a rigid scaffold for presenting substituents in a defined spatial orientation. Finally, the boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with active site serine, threonine, or lysine residues in enzymes, making it an effective "warhead" for enzyme inhibitors.[1][2]

Derivatives of this core structure are anticipated to have applications in oncology, infectious diseases, and inflammatory conditions by targeting key enzymes such as proteases, kinases, and metabolic enzymes.

Proposed Synthetic Strategies for Derivatization

The modular nature of 4-(Piperidine-1-carbonyl)phenylboronic acid allows for systematic chemical modifications at three primary locations: the piperidine ring, the phenyl ring, and the boronic acid moiety.

Modification of the Piperidine Ring

Substituents on the piperidine ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

-

General Protocol for N-Alkylation/Acylation of Piperidine Precursors: Prior to the amide bond formation, the piperidine nitrogen can be functionalized. A general protocol would involve the reaction of a piperidine derivative with an appropriate electrophile.

-

Suzuki-Miyaura Coupling for Arylpiperidines: Aryl groups can be introduced at various positions of the piperidine ring, often starting from a corresponding halo-piperidine derivative, via Suzuki-Miyaura cross-coupling with an appropriate boronic acid.[3]

Substitution on the Phenyl Ring

Modifications to the phenyl ring can modulate electronic properties and provide additional interaction points with the target protein.

-

General Protocol for Suzuki-Miyaura Coupling: Starting from a bromo-substituted precursor, various aryl or heteroaryl groups can be introduced onto the phenyl ring using palladium-catalyzed Suzuki-Miyaura coupling.

Modification of the Boronic Acid Moiety

The boronic acid can be converted to boronate esters to improve stability, membrane permeability, and oral bioavailability, effectively acting as a prodrug.

-

General Protocol for Boronate Ester Formation: 4-(Piperidine-1-carbonyl)phenylboronic acid can be reacted with a suitable diol, such as pinacol or a sugar derivative, in an appropriate solvent to yield the corresponding boronate ester.

Potential Biological Targets and Structure-Activity Relationships (SAR)

Based on the known activities of related benzamide and boronic acid-containing compounds, several classes of enzymes represent high-priority targets for derivatives of 4-(Piperidine-1-carbonyl)phenylboronic acid.

Serine Proteases

Acylamino boronic acids are known to be potent inhibitors of serine proteases like chymotrypsin and elastase.[4] The boronic acid moiety acts as a transition-state analog, forming a stable adduct with the catalytic serine residue.

Hypothetical SAR:

-

Piperidine Substituents: Bulky or hydrophobic substituents on the piperidine ring may enhance binding to the S1 pocket of the protease.

-

Phenyl Ring Substituents: Electron-withdrawing groups on the phenyl ring could increase the Lewis acidity of the boron atom, enhancing its interaction with the catalytic serine.

HIV-1 Protease

Boronic acid-containing compounds have shown potent inhibitory activity against HIV-1 protease.[5][6] The replacement of a carboxylic acid with a boronic acid has been shown to improve antiviral activity in some cases.

Hypothetical SAR:

-

The piperidine moiety could be designed to interact with the S2' subsite of the enzyme.

-

The overall lipophilicity of the molecule will be crucial for cell penetration and antiviral efficacy.

Beta-Lactamases

Boronic acid transition state inhibitors are a promising strategy to combat antibiotic resistance by inhibiting beta-lactamases.[7]

Hypothetical SAR:

-

The piperidine-carbonyl portion of the molecule can be optimized to mimic the acyl side chain of beta-lactam antibiotics, targeting the active site of the enzyme.

Experimental Protocols

General Procedure for Amide Coupling

To a solution of 4-boronobenzoic acid (1.0 eq) in a suitable solvent such as DMF, is added a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq). The mixture is stirred at room temperature for 10 minutes, followed by the addition of the desired piperidine derivative (1.1 eq). The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified by standard chromatographic techniques.

In Vitro Enzyme Inhibition Assay (General)

The inhibitory activity of the synthesized derivatives would be evaluated using a relevant in vitro enzyme assay. For example, for a serine protease, a fluorogenic substrate would be used. The assay would be performed in a 96-well plate format. The compounds would be pre-incubated with the enzyme for a specified time, and the reaction would be initiated by the addition of the substrate. The fluorescence would be monitored over time using a plate reader. IC50 values would be calculated from the dose-response curves.

Data Presentation

As this guide focuses on the potential derivatives, the following tables are presented as templates for organizing future experimental data.

Table 1: Synthetic Derivatives of 4-(Piperidine-1-carbonyl)phenylboronic acid

| Compound ID | R1 (Piperidine) | R2 (Phenyl) | Boronic Acid Moiety |

| Core | H | H | B(OH)₂ |

| Example 1 | 4-Methyl | H | B(OH)₂ |

| Example 2 | H | 3-Chloro | B(OH)₂ |

| Example 3 | H | H | B(pinacol) |

Table 2: In Vitro Biological Activity of Derivatives

| Compound ID | Target Enzyme IC₅₀ (nM) | Target 2 IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) |

| Core | - | - | - |

| Example 1 | - | - | - |

| Example 2 | - | - | - |

| Example 3 | - | - | - |

Visualizations

Synthetic Pathways

Caption: Proposed synthetic routes for derivatization.

Logical Relationships for SAR

Caption: Hypothesized structure-activity relationships.

Conclusion

The 4-(Piperidine-1-carbonyl)phenylboronic acid scaffold holds considerable promise for the development of novel, potent, and selective therapeutic agents. This guide outlines a rational approach for the design, synthesis, and evaluation of its derivatives. By systematically exploring the chemical space around this core structure, researchers can potentially identify novel drug candidates for a variety of diseases. The combination of a privileged piperidine moiety with a versatile boronic acid warhead provides a strong foundation for future drug discovery efforts.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 4. Acylamino boronic acids and difluoroborane analogues of amino acids: potent inhibitors of chymotrypsin and elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-Ligand X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Ascendant Role of Substituted Phenylboronic Acids in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Substituted phenylboronic acids have emerged from the realm of synthetic organic chemistry to become a versatile and powerful scaffold in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols and certain amino acid residues has paved the way for innovative therapeutic and diagnostic agents. This in-depth guide explores the core applications of these compounds as enzyme inhibitors, in targeted drug delivery systems, and as sensitive biosensors, providing researchers with the foundational knowledge to harness their potential in drug discovery and development.

Enzyme Inhibition: A Covalent Approach to Therapeutic Intervention

The electrophilic nature of the boron atom in phenylboronic acids allows them to act as potent and often selective inhibitors of various enzymes, particularly serine proteases and metallo-β-lactamases. This inhibitory action typically involves the formation of a stable, yet reversible, tetrahedral intermediate with a key active site residue.

Proteasome Inhibition in Cancer Therapy

The proteasome, a multi-catalytic protease complex crucial for protein degradation, is a prime target in cancer therapy. Its inhibition leads to the accumulation of pro-apoptotic proteins and the disruption of cell cycle regulation, ultimately inducing cancer cell death.

Bortezomib , a dipeptide boronic acid, is a landmark example of a successful proteasome inhibitor. It primarily targets the chymotrypsin-like activity of the 26S proteasome.[1] By reversibly binding to the active site threonine residue, Bortezomib disrupts the ubiquitin-proteasome pathway.[1] A critical consequence of this inhibition is the stabilization of IκB, an inhibitor of the NF-κB transcription factor.[1][2] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in cell survival and proliferation.[1][2]

The mechanism of action of Bortezomib also involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), further contributing to its potent anti-cancer activity.[2]

References

The Piperidine Moiety: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved drugs and natural products.[1][2] Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This technical guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety in drug design and activity, detailing its impact on physicochemical properties, structure-activity relationships (SAR) across various therapeutic areas, and key experimental methodologies for synthesis and evaluation.

Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal three-dimensional space for binding to diverse biological targets.

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. It is miscible with water and also soluble in many organic solvents.[4] This balanced solubility can be fine-tuned through substitution to optimize a drug's ability to cross biological membranes and interact with its target.

-

Metabolic Stability: The piperidine ring is generally metabolically stable. However, the positions adjacent to the nitrogen atom can be susceptible to metabolism by cytochrome P450 enzymes.[5] This understanding allows medicinal chemists to design more robust molecules by modifying these positions.

A summary of the physicochemical properties of selected piperidine-containing drugs is presented in Table 1.

Table 1: Physicochemical Properties of Selected Piperidine-Containing Drugs

| Drug | Therapeutic Class | pKa | LogP |

| Methylphenidate | CNS Stimulant | 8.8 | 2.0 |

| Donepezil | Acetylcholinesterase Inhibitor | 8.9 | 3.8 |

| Haloperidol | Antipsychotic | 8.7 | 4.3 |

| Risperidone | Antipsychotic | 8.3 | 3.3 |

| Fentanyl | Opioid Analgesic | 8.4 | 4.0 |

| Paroxetine | Antidepressant (SSRI) | 9.8 | 3.4 |

Therapeutic Applications and Structure-Activity Relationships (SAR)

The piperidine moiety is a key component in a wide range of therapeutic agents. The following sections explore its role in several major drug classes, summarizing key structure-activity relationships and quantitative data.

Central Nervous System (CNS) Agents

Piperidine-containing compounds are prominent in both typical and atypical antipsychotics. They often play a crucial role in binding to dopamine D2 and serotonin 5-HT2A receptors, the primary targets for antipsychotic activity.

Structure-Activity Relationship (SAR) Observations:

-

The basic nitrogen of the piperidine ring is often involved in a key salt bridge interaction with an aspartate residue in the D2 receptor.

-

Substituents on the piperidine ring can modulate receptor selectivity and affinity. For example, the nature and length of the linker between the piperidine and an aromatic moiety can influence the balance of D2 and 5-HT2A antagonism.

Table 2: Receptor Binding Affinities (Ki, nM) of Piperidine-Containing Antipsychotics

| Drug | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) |

| Haloperidol | 1.5 | 25 |

| Risperidone | 3.1 | 0.16 |

| Paliperidone | 0.6 | 0.2 |

| Melperone | 100 | 25 |

Data compiled from multiple sources.[6][7]

Signaling Pathway of Atypical Antipsychotics:

Atypical antipsychotics, many of which contain a piperidine moiety, modulate dopamine and serotonin signaling pathways. Their therapeutic effect is believed to arise from a combination of D2 receptor antagonism in the mesolimbic pathway and 5-HT2A receptor antagonism in the mesocortical pathway.

Caption: Signaling pathway of atypical antipsychotics.

Donepezil, a leading treatment for Alzheimer's disease, features a piperidine ring that is crucial for its mechanism of action as an acetylcholinesterase (AChE) inhibitor.[8]

Mechanism of Action:

Donepezil is a reversible, non-competitive inhibitor of AChE.[9] The piperidine nitrogen is thought to interact with the peripheral anionic site (PAS) of the enzyme, while the indanone moiety binds to the catalytic active site (CAS). This dual binding contributes to its high potency and selectivity. By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which is believed to improve cognitive function.[10]

Table 3: Inhibitory Activity of Donepezil

| Enzyme | IC50 (nM) |

| Acetylcholinesterase (AChE) | 6.7 |

| Butyrylcholinesterase (BuChE) | 7,400 |

Data represents typical values and may vary depending on the assay conditions.

Signaling Pathway of Acetylcholinesterase Inhibitors:

Caption: Mechanism of action of Donepezil.

Opioid Analgesics

The 4-anilinopiperidine scaffold is the cornerstone of the fentanyl class of potent opioid analgesics. The piperidine ring is essential for orienting the other pharmacophoric elements for optimal interaction with the µ-opioid receptor.

Structure-Activity Relationship (SAR) Observations:

-

The N-phenethyl group is optimal for µ-receptor affinity.

-

The 4-anilino group is critical for activity, and modifications to the aniline ring can significantly impact potency.

-

The acyl group on the aniline nitrogen also plays a key role, with a propionyl group (as in fentanyl) being highly effective.

Table 4: Binding Affinities (Ki, nM) of Fentanyl and Analogs at the µ-Opioid Receptor

| Compound | µ-Opioid Receptor Ki (nM) |

| Fentanyl | 0.38 |

| Sufentanil | 0.02 |

| Alfentanil | 1.1 |

| Remifentanil | 1.4 |

Data compiled from multiple sources.

Anticancer Agents

Piperidine derivatives have emerged as promising anticancer agents, targeting a variety of molecular mechanisms, including enzyme inhibition and the disruption of protein-protein interactions.

Table 5: In Vitro Anticancer Activity (IC50, µM) of Selected Piperidine Derivatives

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50 (µM) | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [11] |

| OVCAR-8 (Ovarian) | 0.1 - 15.8 | [11] | ||

| HCT116 (Colon) | 0.1 - 15.8 | [11] | ||

| Tetramethylpiperidine-substituted phenazines | WHCO3 (Esophageal) | Tetramethylpiperidine substitution | 0.36 - 0.48 | [12] |

| PLC, HepG2 (Hepatocellular) | ||||

| CaCo2, COLO 320DM, HT29 (Colon) | ||||

| Piperidine-dihydropyridine hybrids | A-549 (Lung) | Dihydropyridine hybrid | 15.94 - 48.04 | [13] |

| MCF-7 (Breast) | 24.68 - 59.12 | [13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key piperidine-containing drug and a representative biological assay.

Synthesis of Fentanyl

The synthesis of fentanyl can be achieved through a three-step process starting from N-benzyl-4-piperidone.[1]

Caption: General workflow for the synthesis of Fentanyl.

Step 1: Synthesis of N-phenyl-N-(1-benzyl-4-piperidyl)amine

-

To a solution of N-benzyl-4-piperidone (1.0 eq) and aniline (1.2 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-phenyl-4-piperidinamine

-

Dissolve N-phenyl-N-(1-benzyl-4-piperidyl)amine (1.0 eq) in ethanol.

-

Add palladium on carbon (10% w/w) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product.

Step 3: Synthesis of Fentanyl

-

Dissolve N-phenyl-4-piperidinamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in an anhydrous aprotic solvent like dichloromethane.

-

Cool the solution to 0 °C.

-

Add propionyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Radioligand Binding Assay for µ-Opioid Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

Radioligand (e.g., [³H]DAMGO, a selective µ-opioid agonist).

-

Test compounds (piperidine derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., Naloxone at a high concentration).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding wells: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding wells: Assay buffer, radioligand, non-specific binding control, and cell membranes.

-

Test Compound wells: Test compound at various concentrations, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The piperidine moiety continues to be an indispensable tool in the arsenal of medicinal chemists. Its favorable physicochemical properties, synthetic accessibility, and ability to be incorporated into a wide variety of molecular architectures have solidified its status as a privileged scaffold in drug discovery. A thorough understanding of the structure-activity relationships of piperidine derivatives, coupled with robust synthetic and biological evaluation protocols, will undoubtedly lead to the development of novel and improved therapeutics for a wide range of diseases. This guide has provided a comprehensive overview of the critical role of the piperidine ring, offering valuable insights and practical methodologies for researchers dedicated to advancing the field of drug development.

References

- 1. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 9. goodrx.com [goodrx.com]

- 10. scielo.br [scielo.br]

- 11. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]

Physicochemical Properties of 4-(Piperidine-1-carbonyl)phenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidine-1-carbonyl)phenylboronic acid is a synthetic organic compound featuring a phenylboronic acid moiety coupled with a piperidine-1-carbonyl group. Phenylboronic acids are a well-established class of compounds with significant applications in organic synthesis, most notably as key coupling partners in Suzuki-Miyaura cross-coupling reactions. The incorporation of the piperidine amide functionality introduces modifications to the electronic and steric properties of the phenylboronic acid, potentially influencing its reactivity, selectivity, and biological activity. This document provides a comprehensive overview of the available physicochemical properties, experimental protocols, and potential applications of 4-(Piperidine-1-carbonyl)phenylboronic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Piperidine-1-carbonyl)phenylboronic acid is presented below. It is important to note that while some data is available for the parent compound, other parameters are derived from data on closely related analogues or computational predictions due to a lack of comprehensive experimental studies on this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BNO₃ | P&S Chemicals |

| Molecular Weight | 233.07 g/mol | (Calculated) |

| CAS Number | 389621-83-4 | P&S Chemicals |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Predicted: ~8.5 - 9.5 | Based on pKa of similar phenylboronic acids[1] |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General solubility of phenylboronic acids[2] |

| LogP | Not available |

Note: The pKa of phenylboronic acids is influenced by substituents on the phenyl ring. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. The piperidine-1-carbonyl group is expected to have a moderate influence on the acidity of the boronic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-(Piperidine-1-carbonyl)phenylboronic acid are not extensively reported in the literature. However, general methodologies for the synthesis of arylboronic acids and their subsequent analysis are well-established and can be adapted for this specific compound.

General Synthesis of Arylboronic Acids

A common route for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. For 4-(Piperidine-1-carbonyl)phenylboronic acid, a plausible synthetic pathway would start from 4-bromobenzoyl chloride.

Experimental Steps:

-

Amidation: 4-Bromobenzoyl chloride is reacted with piperidine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to yield 1-(4-bromobenzoyl)piperidine.

-

Metal-Halogen Exchange or Grignard Formation: The resulting 1-(4-bromobenzoyl)piperidine is then subjected to metal-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) or converted to a Grignard reagent using magnesium turnings.

-

Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, at low temperatures.

-

Hydrolysis: The reaction mixture is quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester and yield the final product, 4-(Piperidine-1-carbonyl)phenylboronic acid.

-

Purification: The crude product is typically purified by recrystallization or column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For 4-(Piperidine-1-carbonyl)phenylboronic acid, both ¹H and ¹³C NMR would be essential for confirming its structure.

-

¹H NMR: Expected signals would include aromatic protons on the phenyl ring, with characteristic splitting patterns, and aliphatic protons of the piperidine ring. The chemical shifts of the piperidine protons would be influenced by the adjacent carbonyl group. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the boron atom), and the aliphatic carbons of the piperidine ring.

-

¹¹B NMR: This technique is particularly useful for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.[3][4][5][6]

A general workflow for NMR analysis is depicted below:

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for assessing the purity of organic compounds. A reverse-phase HPLC method would be suitable for 4-(Piperidine-1-carbonyl)phenylboronic acid.

-

Column: A C18 column is a common choice for the separation of aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is typically employed.[7]

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) would be appropriate.

Signaling Pathways and Biological Applications

There is currently no specific information in the scientific literature detailing the involvement of 4-(Piperidine-1-carbonyl)phenylboronic acid in any particular signaling pathway. However, the broader class of phenylboronic acid derivatives has been explored for various biological applications, primarily due to their ability to form reversible covalent bonds with diols. This property makes them attractive for:

-

Enzyme Inhibition: Boronic acids can act as inhibitors of serine proteases and other enzymes by forming a stable tetrahedral intermediate with a catalytic serine residue. The piperidine-1-carbonyl moiety could be designed to interact with specific pockets within an enzyme's active site, potentially leading to increased potency and selectivity.

-

Carbohydrate Recognition: The boronic acid group can bind to the cis-diol functionalities present in carbohydrates. This has led to their use in sensors for glucose and other sugars.

-

Drug Delivery: Phenylboronic acid-containing molecules have been investigated for targeted drug delivery, particularly to cancer cells that overexpress sialic acid residues on their surface.

The logical relationship for the potential biological activity of this compound is based on the established roles of its core functional groups:

Conclusion

4-(Piperidine-1-carbonyl)phenylboronic acid is a compound of interest for researchers in organic synthesis and medicinal chemistry. While specific experimental data on its physicochemical properties and biological activity are limited, its structural features suggest potential applications as a versatile building block and a candidate for biological screening. The general protocols for the synthesis and analysis of arylboronic acids provide a solid foundation for further investigation of this molecule. Future research should focus on the experimental determination of its key physicochemical parameters, the development of optimized synthetic routes, and the exploration of its potential as an enzyme inhibitor or in other biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Piperidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for the compound 4-(Piperidine-1-carbonyl)phenylboronic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups, supported by established principles of spectroscopic interpretation. Furthermore, it outlines comprehensive experimental protocols for acquiring such data, intended to guide researchers in their laboratory work.

Molecular Structure

Chemical Formula: C₁₂H₁₆BNO₃ CAS Number: 389621-83-4 Molecular Weight: 233.07 g/mol

The structure of 4-(Piperidine-1-carbonyl)phenylboronic acid combines a phenylboronic acid moiety with a piperidine ring linked via an amide bond. This unique combination of functional groups dictates its characteristic spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 - 7.90 | d | 2H | Aromatic C-H (ortho to -B(OH)₂) |

| ~7.50 - 7.30 | d | 2H | Aromatic C-H (ortho to -C(O)N) |

| ~3.70 - 3.40 | br s | 4H | Piperidine C-H (adjacent to N) |

| ~1.80 - 1.50 | m | 6H | Piperidine C-H (remaining) |

| ~5.00 - 4.50 | br s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (amide) |

| ~135 | Aromatic C-B |

| ~134 | Aromatic C-H (ortho to -B(OH)₂) |

| ~128 | Aromatic C-H (ortho to -C(O)N) |

| ~130 | Aromatic C-C(O)N |

| ~48, 43 | Piperidine C-N |

| ~26, 25, 24 | Piperidine C-C-C |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H stretch (boronic acid, H-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2940, 2860 | Medium | Aliphatic C-H stretch (piperidine) |

| ~1630 | Strong | C=O stretch (amide) |

| ~1600, 1480 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1100 | Medium | C-N stretch |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Method |

| 234.1301 | [M+H]⁺ | ESI+ |

| 256.1120 | [M+Na]⁺ | ESI+ |

| 232.1145 | [M-H]⁻ | ESI- |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 4-(Piperidine-1-carbonyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Phenylboronic acids can sometimes undergo dehydration to form boroxines, which can complicate NMR spectra. If broad signals are observed, adding a drop of D₂O or using a solvent like d₄-methanol can help to obtain sharper signals for the boronic acid protons and simplify the spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for this type of molecule.

-

Acquisition (ESI):

-

ESI is a soft ionization technique that is well-suited for polar molecules like boronic acids.

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Typical ESI conditions: capillary voltage of 3-5 kV, nebulizing gas flow rate of 1-2 L/min, and a drying gas temperature of 200-300 °C.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

If fragmentation is desired for structural elucidation (MS/MS), induce collision-induced dissociation (CID) on the parent ion.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Methodological & Application

Standard Protocol for Suzuki Coupling with 4-(Piperidine-1-carbonyl)phenylboronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This application note provides a detailed, standardized protocol for the use of 4-(Piperidine-1-carbonyl)phenylboronic acid in Suzuki coupling reactions. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex molecules containing a benzamide moiety. The amide functional group in this boronic acid requires careful consideration of reaction conditions to achieve optimal yields and minimize side reactions. This document outlines a general procedure, key reaction parameters, and safety information to guide researchers in successfully employing this reagent.

Physicochemical Properties and Safety Information

Chemical Name: 4-(Piperidine-1-carbonyl)phenylboronic acid CAS Number: 389621-83-4[1][2] Molecular Formula: C₁₂H₁₆BNO₃[2] Molecular Weight: 233.07 g/mol

Safety Precautions: Similar boronic acid derivatives are known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, it is crucial to handle 4-(Piperidine-1-carbonyl)phenylboronic acid with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. For inhalation, move to fresh air. Seek medical attention if irritation persists.[5]

Standard Suzuki Coupling Protocol

This protocol is a general guideline and may require optimization depending on the specific aryl halide coupling partner.

Materials:

-

4-(Piperidine-1-carbonyl)phenylboronic acid

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate/oil bath

Experimental Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), 4-(Piperidine-1-carbonyl)phenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if necessary, 2-10 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the degradation of the catalyst.

-

Reagent Addition: Under a positive pressure of the inert gas, add the base (2.0-3.0 equiv.) and the degassed solvent. The use of a degassed solvent is important to minimize oxidative degradation of the catalyst.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction conditions for Suzuki couplings involving functionalized arylboronic acids, which can serve as a starting point for optimization with 4-(Piperidine-1-carbonyl)phenylboronic acid.

| Parameter | Recommended Conditions | Notes |

| Aryl Halide | Iodides > Bromides > Chlorides | Reactivity order. Chlorides may require more active catalysts and ligands. |

| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 1-5 mol% loading is typical. The choice of catalyst can significantly impact yield. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Often required for challenging substrates, especially aryl chlorides. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents. The choice of base is critical and depends on the substrate's sensitivity. |

| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | Must be anhydrous and degassed. The solvent system can influence reaction rate and yield. |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |

Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for 4-(Piperidine-1-carbonyl)phenylboronic acid in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Piperidine-1-carbonyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The Suzuki-Miyaura coupling, a versatile method for forging carbon-carbon bonds, is particularly highlighted. This methodology is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The inclusion of the piperidine-1-carbonyl moiety offers a unique handle for modifying molecular properties such as solubility, polarity, and bioavailability, making this boronic acid derivative a valuable building block in drug discovery and development.

Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction, have become indispensable tools for creating complex organic molecules from simpler precursors. These reactions are celebrated for their high tolerance of various functional groups, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid derivative in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura cross-coupling reactions that can be adapted for use with 4-(Piperidine-1-carbonyl)phenylboronic acid.

Protocol 1: General Suzuki-Miyaura Coupling in Aqueous Media

This protocol is adapted from a highly efficient method for Suzuki reactions conducted in an aqueous environment, which offers significant environmental and economic advantages over traditional organic solvents.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide, 1.0 mmol)

-

4-(Piperidine-1-carbonyl)phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Water (5 mL)

-

Ethanol (1 mL)

-

Round-bottomed flask (25 mL)

-

Magnetic stir bar

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-(Piperidine-1-carbonyl)phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.01 mmol).

-

Add 5 mL of water and 1 mL of 95% ethanol to the flask.

-

Attach a reflux condenser to the flask and heat the reaction mixture to 60°C in a water bath.

-

Stir the mixture vigorously for one to two hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a hot gravity filtration to remove the catalyst and any insoluble materials.

-

Allow the filtrate to cool in an ice bath to precipitate the product.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]

Materials:

-

Aryl bromide (1.0 mmol)

-

4-(Piperidine-1-carbonyl)phenylboronic acid (1.5 mmol)

-

Palladium catalyst (e.g., PEPPSI-iPr, 0.009 mol%)[1]

-

Sodium carbonate (Na₂CO₃, 2.0 mmol)

-

Aqueous ethanol

-

Microwave reactor vial

Procedure:

-